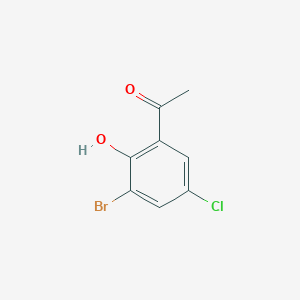

4-溴-3-氟-2-硝基苯胺

描述

4-Bromo-3-fluoro-2-nitroaniline is a compound that is not directly mentioned in the provided papers, but its structural analogs and related compounds have been studied extensively. These compounds are typically intermediates in the synthesis of various dyes, pharmaceuticals, and other biologically active compounds. The presence of bromo, fluoro, and nitro substituents on the aromatic ring can significantly affect the chemical reactivity and physical properties of these molecules.

Synthesis Analysis

The synthesis of related compounds such as 2,6-dibromo-4-nitroaniline and 4-bromo-2-fluorobiphenyl involves halogenation and nitration reactions. For instance, 2,6-dibromo-4-nitroaniline is prepared from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . Similarly, 4-bromo-2-fluorobiphenyl is synthesized through diazotization and coupling reactions , or by bromination of 2-fluoroaniline followed by a cross-coupling reaction . These methods highlight the importance of careful control of reaction conditions to achieve the desired substitution pattern on the aromatic ring.

Molecular Structure Analysis

The molecular structure and properties of compounds similar to 4-Bromo-3-fluoro-2-nitroaniline have been characterized using various spectroscopic techniques. For example, a Schiff-base compound with a similar substitution pattern was investigated using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods . Theoretical calculations such as DFT were also employed to predict the molecular geometry, vibrational frequencies, and electronic properties . These studies provide insights into the electronic distribution and stability of the molecule, which are crucial for understanding its reactivity.

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted nitroaromatic compounds has been explored in various chemical reactions. For instance, 3-bromo-2-nitrobenzo[b]thiophene undergoes aromatic nucleophilic substitution with amines, leading to unexpected rearrangements . Similarly, nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes has been studied as an approach to synthesize isoxazolines, demonstrating the influence of halogen substituents on reaction pathways . These studies suggest that 4-Bromo-3-fluoro-2-nitroaniline would also exhibit interesting reactivity, potentially useful in the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitroaromatic compounds are influenced by the nature and position of the substituents. The presence of electron-withdrawing groups such as nitro, bromo, and fluoro can affect the acidity, boiling point, solubility, and stability of the compound. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps, including nitration, chlorination, and condensation, which are sensitive to the substituents' electronic effects . The optimization of reaction conditions, as seen in the synthesis of 4-bromo-2-fluorobiphenyl , can lead to significant cost savings and improved yields, highlighting the importance of understanding these properties for practical applications.

科学研究应用

金属的络合物形成该化合物与铜(II)、镍(II)和钴(II)形成络合物,如涉及4-氟-2-硝基苯胺的研究所示,这是一种结构类似的化合物。这些络合物已经通过红外和电子光谱、磁矩以及在材料科学中的潜在应用进行了分析(Devoto, Massacesi, Pinna & Ponticelli, 1982)。

生物活性化合物的合成4-溴-3-氟-2-硝基苯胺的一个显著应用是在生物活性化合物的合成中。它作为一个中间体,用于创建复杂结构,例如1-(4-溴-2-氟苯基)-1,3-二氢-2H-咪唑并[4,5-c]吡啶-2-酮,这对于新药物和治疗剂的开发至关重要(Wang, Lu, Xiao, Zhou, Li & Xu, 2016)。

相平衡和热性质研究已经进行了涉及4-溴-2-硝基苯胺的有机体系的相平衡、结晶和热性质研究。这些研究对于了解该化合物在不同状态下的性质以及在材料科学和工程中的应用至关重要(Reddi, Ganesamoorthy, Gupta & Rai, 2012)。

微粒体代谢研究虽然不直接涉及4-溴-3-氟-2-硝基苯胺,但是对于相关化合物的微粒体代谢研究,如2-溴-4-甲基苯胺,提供了有关卤代苯胺在生物系统中代谢途径和潜在毒理学影响的见解(Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis & van Veldhuizen, 1992)。

属性

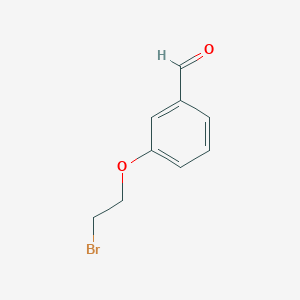

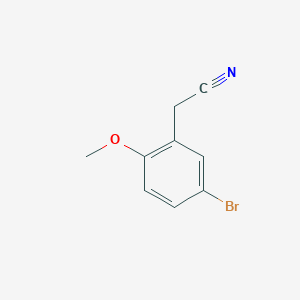

IUPAC Name |

4-bromo-3-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMANVRIDHGRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382470 | |

| Record name | 4-bromo-3-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-2-nitroaniline | |

CAS RN |

886762-75-0 | |

| Record name | 4-Bromo-3-fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-3-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。